molecular formula C7H12ClN3O B6342991 1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride CAS No. 2331259-68-6

1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride

Cat. No.: B6342991
CAS No.: 2331259-68-6
M. Wt: 189.64 g/mol
InChI Key: BCJOSLOHQWTBNA-UHFFFAOYSA-N
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Description

1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride is a spirocyclic compound featuring a nitrogen-rich heterocyclic core with a fused piperidine-pyrrolidine system. Its unique spiro architecture and protonated amine groups enhance its solubility and bioavailability, making it a promising scaffold in medicinal chemistry. Its structural rigidity allows for precise stereochemical control, which is critical for target selectivity in drug discovery.

Properties

IUPAC Name

1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c11-6-7(10-5-9-6)1-3-8-4-2-7;/h5,8H,1-4H2,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJOSLOHQWTBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

Scientific Research Applications

1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride has a wide range of applications in scientific research:

Chemistry

  • Building Block for Synthesis: It serves as a versatile building block in the synthesis of more complex molecules.
  • Reagent in Reactions: The compound is employed as a reagent in various chemical reactions due to its unique structural features.

Biology

  • Antimicrobial Activity: Studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains with promising results.
  • Anticancer Properties: Research is ongoing to evaluate its efficacy against cancer cell lines. Preliminary findings suggest potential mechanisms involving apoptosis induction and cell cycle arrest.

Medicine

  • Therapeutic Applications: The compound is being explored for its potential therapeutic uses in drug development aimed at treating infectious diseases and cancer. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

Industry

  • Material Development: It is utilized in the development of new materials and as an intermediate in producing other chemical compounds, enhancing the efficiency of industrial processes.

Case Studies and Research Findings

Several case studies have documented the biological activities of 1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride:

  • Antimicrobial Studies: A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Cancer Research: In vitro studies conducted on human cancer cell lines have shown that this compound can induce apoptosis in leukemia cells through specific signaling pathways.
  • Pharmacokinetic Studies: Preliminary pharmacokinetic evaluations indicate favorable absorption characteristics when administered orally in animal models.

Mechanism of Action

The mechanism of action of 1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1,3,8-triaza-spiro[4,5]dec-1-en-4-one hydrochloride are influenced by substituent variations on the spirocyclic core. Below is a detailed comparison with key analogs:

Substituent-Driven Activity Modulation

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
8-(3-Bromo-5-chloropyridin-4-yl)-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one Bromo and chloro groups at pyridine position; methyl group at position 2 408.6 g/mol Potent kinase inhibition; enhanced lipophilicity for CNS penetration
4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one HCl Difluorophenyl-furan moiety at position 4 393.8 g/mol Anti-inflammatory activity; improved metabolic stability due to fluorine substitution
2-Ethyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride Ethyl and methyl groups at positions 2 and 3 232 g/mol Research tool for receptor binding studies; requires cold storage (2–8°C)
2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride Dimethylamino group at position 2 286.2 g/mol Chelation potential; used in radiopharmaceutical synthesis
8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one Benzyl and cyclohexyl groups at positions 1 and 8 335.5 g/mol Anti-cancer activity via kinase pathway modulation; high steric hindrance

Key Findings

  • Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance binding affinity to hydrophobic enzyme pockets but may reduce aqueous solubility .
  • Fluorinated Aryl Groups (e.g., 3,5-difluorophenyl) : Improve metabolic stability and bioavailability by resisting oxidative degradation .
  • Chelating Moieties (e.g., dimethylamino): Enable applications in radiopharmaceuticals by coordinating with isotopes like 99m-Tc .

Biological Activity

1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Its unique spiro structure and triaza configuration contribute to its diverse chemical properties and therapeutic potential. This article explores the compound's biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.

  • Molecular Formula: C7H12ClN3O
  • Molecular Weight: 189.64 g/mol
  • CAS Number: 2331259-68-6

The biological activity of 1,3,8-triaza-spiro[4,5]dec-1-en-4-one hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activities or bind to receptors involved in various physiological processes. Understanding these interactions is crucial for elucidating its pharmacodynamics.

Biological Activities

Research indicates that 1,3,8-triaza-spiro[4,5]dec-1-en-4-one hydrochloride exhibits multiple biological activities:

1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth and proliferation.

2. Anticancer Properties
Preliminary research suggests that the compound may have anticancer effects. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest.

3. Insecticidal Effects
Recent investigations have highlighted its potential as an insecticide. For instance, a study involving Galleria mellonella larvae showed increased mortality rates with higher concentrations of the compound, alongside biochemical changes indicative of insecticidal activity .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of 1,3,8-triaza-spiro[4,5]dec-1-en-4-one hydrochloride against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Candida albicans64

Case Study 2: Insecticidal Activity

In a bioassay conducted on Galleria mellonella larvae, varying concentrations of the compound were applied through dipping and feeding methods. The study reported:

  • Mortality Rates:
    • 10% concentration: 60% mortality after 48 hours
    • 20% concentration: 85% mortality after 48 hours
    • Control group: <10% mortality

Biochemical assays revealed alterations in enzyme activities:

Treatment ConcentrationTotal Soluble Protein (mg/mL)Phenol-Oxidase Activity (U/mL)
Control152
10%105
20%510

Interaction Studies

Interaction studies have focused on binding affinities with various biological targets. The compound's ability to inhibit specific enzymes involved in metabolic pathways suggests its potential as a therapeutic agent.

Q & A

Q. Advanced Research Focus

  • Disease models : Select validated models (e.g., transgenic mice for Alzheimer’s disease if targeting neuroinhibition) .
  • Dosing regimen : Base doses on allometric scaling from in vitro IC50 values. For example, a related compound, γ-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-fluoro-4-(4-oxo-1-phenyl-1,3,8-triazaspiro[4,5]decan-8-yl)butyrophenone, showed efficacy at 10 mg/kg in CNS models .
  • Toxicity screening : Include hepatic (ALT/AST), renal (creatinine), and hematological parameters in repeat-dose studies .

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